molecular formula C20H22FNO3 B2834824 3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE CAS No. 1626032-64-1

3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE

Cat. No.: B2834824
CAS No.: 1626032-64-1
M. Wt: 343.398
InChI Key: ZLUPGQTWQJTKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro and methoxy group, along with a tetrahydropyran ring attached to a phenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, while nucleophilic substitution of the fluoro group can produce various substituted derivatives.

Scientific Research Applications

3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the benzamide core can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-18-8-7-15(13-17(18)21)19(23)22-14-20(9-11-25-12-10-20)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPGQTWQJTKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.